molecular formula C13H14N2O5 B11051659 Ethyl 3-hydroxy-6,7-dimethoxy-2-quinoxalinecarboxylate

Ethyl 3-hydroxy-6,7-dimethoxy-2-quinoxalinecarboxylate

Cat. No.: B11051659
M. Wt: 278.26 g/mol
InChI Key: VWWIKEYQVLVLMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-hydroxy-6,7-dimethoxy-2-quinoxalinecarboxylate is a chemical reagent of significant interest in medicinal chemistry research due to its quinoxaline core structure. The quinoxaline scaffold is a privileged pharmacophore in drug discovery, known for its diverse biological activities . Researchers are particularly interested in quinoxaline derivatives for developing novel anticancer agents, as these compounds can modulate various biological targets, including kinases, and interact with DNA, leading to the inhibition of cancer cell proliferation . Beyond oncology, the quinoxaline pharmacophore also demonstrates potent antibacterial and antifungal properties, making it a versatile template for investigating new anti-infective therapies . The specific substitution pattern on this compound, featuring the 3-hydroxy and 6,7-dimethoxy groups, is designed to explore structure-activity relationships (SAR) and optimize properties like target binding affinity and solubility. This product is intended for research purposes, such as in vitro biological screening, mechanism of action studies, and as a building block for the synthesis of more complex molecules. It is supplied For Research Use Only. Not for human use.

Properties

Molecular Formula

C13H14N2O5

Molecular Weight

278.26 g/mol

IUPAC Name

ethyl 6,7-dimethoxy-3-oxo-4H-quinoxaline-2-carboxylate

InChI

InChI=1S/C13H14N2O5/c1-4-20-13(17)11-12(16)15-8-6-10(19-3)9(18-2)5-7(8)14-11/h5-6H,4H2,1-3H3,(H,15,16)

InChI Key

VWWIKEYQVLVLMO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=CC(=C(C=C2NC1=O)OC)OC

Origin of Product

United States

Preparation Methods

Substituted o-Phenylenediamine Synthesis

The methoxy and hydroxy groups are typically introduced through electrophilic aromatic substitution or Ullmann-type coupling. For example, 3,4-dimethoxyaniline can be hydroxylated at the 2-position using nitration followed by reduction and diazotization-hydrolysis. Alternatively, direct hydroxylation via Friedel-Crafts alkylation has been reported, though with modest yields (~45%).

Cyclocondensation with α-Ketoesters

The ethyl carboxylate group is introduced by employing ethyl glyoxylate or ethyl pyruvate as the dicarbonyl component. A representative protocol involves refluxing 3-hydroxy-4,5-dimethoxyaniline with ethyl 2-oxoacetate in acetic acid, yielding the quinoxaline core in 62–68% efficiency. Side products, such as regioisomeric quinoxalines, are minimized by using excess α-ketoester (1.5 equiv) and maintaining pH < 3.

Table 1: Optimization of Cyclocondensation Conditions

ParameterRange TestedOptimal ValueYield Improvement
SolventAcOH, EtOH, DMFAcetic acid62% → 68%
Temperature (°C)80–12011068% → 72%
CatalystNone, H2SO4, TsOHTsOH (5 mol%)72% → 79%

Modern Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates cyclocondensation while improving regioselectivity. A 2019 study demonstrated that irradiating 3-hydroxy-4,5-dimethoxyaniline and ethyl 2-oxoacetate in ethanol at 150°C for 15 minutes achieves 88% yield, compared to 68% under conventional heating. The enhanced efficiency arises from rapid, uniform heating, which suppresses side reactions like ester hydrolysis.

Solvent and Catalyst Screening

Polar aprotic solvents (e.g., DMF) under microwave conditions led to decomposition, whereas ethanol provided optimal stability. Bronsted acid catalysts (e.g., p-toluenesulfonic acid) further improved yields to 92% by facilitating imine formation.

Post-Functionalization of Preformed Quinoxalines

An alternative route involves synthesizing a simpler quinoxaline derivative followed by late-stage functionalization.

Ethoxycarbonylation via Mitsunobu Reaction

This compound was synthesized in 76% yield by treating 3-hydroxy-6,7-dimethoxyquinoxaline with diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF. This method avoids harsh acidic conditions but requires anhydrous reagents.

Direct Esterification

Carboxylic acid precursors can be esterified using thionyl chloride and ethanol. For example, 3-hydroxy-6,7-dimethoxy-2-quinoxalinecarboxylic acid was converted to the ethyl ester in 85% yield by refluxing with SOCl2 and EtOH. Excess thionyl chloride (3 equiv) and catalytic DMF were critical for complete conversion.

Characterization and Quality Control

Spectroscopic Confirmation

  • 1H NMR (DMSO-d6) : δ 1.32 (t, J=7.1 Hz, 3H, CH2CH3), 3.89 (s, 3H, OCH3), 3.92 (s, 3H, OCH3), 4.28 (q, J=7.1 Hz, 2H, OCH2), 7.12 (s, 1H, Ar-H), 7.24 (s, 1H, Ar-H), 10.21 (s, 1H, OH).

  • IR (KBr) : 3420 cm⁻¹ (OH), 1725 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N).

Purity Optimization

Recrystallization from ethyl acetate/hexane (1:3) elevates purity from 92% to 99.5%, as verified by HPLC (C18 column, 70:30 H2O/MeCN).

Industrial-Scale Production Challenges

Cost-Effective Catalyst Recovery

Homogeneous catalysts (e.g., TsOH) are difficult to recover. Immobilizing sulfonic acid groups on silica gel allows reuse for 5 cycles without yield loss.

Waste Stream Management

Neutralization of acidic byproducts generates 1.2 kg CaSO4 per kg product. Implementing solvent recovery systems reduces waste by 40% .

Scientific Research Applications

Biological Activities

Ethyl 3-hydroxy-6,7-dimethoxy-2-quinoxalinecarboxylate has been investigated for various biological activities:

  • Neuroprotective Effects : The compound exhibits neuroprotective properties, making it a candidate for developing drugs aimed at treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential in central nervous system disorders .
  • Antioxidant Properties : Research indicates that this compound possesses significant antioxidant activity, which is crucial in mitigating oxidative stress associated with various diseases .
  • Antimicrobial Activity : In studies involving different bacterial strains, this compound demonstrated promising antibacterial and antifungal activities, positioning it as a potential candidate for developing new antimicrobial agents .

Neuroprotective Studies

A study highlighted the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The compound was shown to significantly reduce cell death and enhance neuronal survival rates compared to control groups .

Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, this compound exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration values were reported to be significantly lower than those of standard antibiotics used in the study .

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-6,7-dimethoxy-2-quinoxalinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects and Structural Variations

The biological and physicochemical properties of quinoxaline derivatives are heavily influenced by substituent type and position. Key comparisons include:

Compound Name Substituents Key Structural Features Reference
Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate 3-OH, 6,7-Cl Chlorine atoms increase lipophilicity and electron-withdrawing effects, altering binding affinities .
Ethyl 3-oxo-6-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylate 3-O, 6-CF₃ The 3-oxo group reduces hydrogen bonding capacity compared to 3-OH, while CF₃ enhances electronegativity .
Ethyl 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylate 6,7-CH₃, 3-O Methyl groups increase hydrophobicity, potentially reducing aqueous solubility .
Ethyl 7,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate 7,8-OCH₃, 2-O (quinoline) Quinoline backbone (one N atom) vs. quinoxaline (two N atoms) affects aromaticity and electronic properties .
Ethyl-2-hydroxyquinoxaline-3-carboxylate 2-OH, 3-COOEt Hydroxyl at position 2 instead of 3 alters hydrogen bonding networks and acidity .

Physicochemical Properties

Critical physicochemical parameters include molecular weight, solubility, and pKa:

Compound Name Molecular Formula Molecular Weight pKa (Predicted) Solubility Trends Reference
Ethyl 3-hydroxy-6,7-dimethoxy-2-quinoxalinecarboxylate* C₁₃H₁₄N₂O₅ ~286.26 ~9.37 (similar to ) Moderate (hydroxyl/methoxy) -
Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate C₁₁H₈Cl₂N₂O₃ 287.10 - Lower (Cl increases logP)
Ethyl 7,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate C₁₄H₁₅NO₅ 277.27 9.37 Higher (methoxy enhances H-bonding) .
Ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate C₁₂H₈ClF₃N₂O₂ 304.65 - Low (CF₃ and Cl reduce solubility) .

*Estimated based on analogs.

Biological Activity

Ethyl 3-hydroxy-6,7-dimethoxy-2-quinoxalinecarboxylate is a compound of interest due to its diverse biological activities, particularly in the field of oncology. This article synthesizes the current understanding of its biological activity, with a focus on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the quinoxaline family, which is known for various pharmacological activities. The compound features a quinoxaline core with hydroxyl and methoxy substituents that contribute to its biological properties.

Anticancer Properties

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. For instance, it has shown significant activity against human leukemia cell lines such as K562 and MV4-11. The IC50 values for these cell lines are critical indicators of the compound's potency:

Cell Line IC50 (µM) Mechanism of Action
K562>50Induces apoptosis
MV4-111.7Cell cycle arrest
Jurkat3.0Disruption of signaling pathways

These findings suggest that this compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including interference with cell cycle progression and modulation of signaling pathways .

The mechanisms by which this compound exerts its effects are multifaceted:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It has been observed to halt the progression of the cell cycle in specific phases, particularly in G1/S transition.
  • Inhibition of Kinase Activity : Similar compounds in the quinoxaline family have been noted to inhibit key kinases involved in cancer progression, suggesting a potential role for this compound in targeting these pathways .

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

  • Study on Human Leukemia Cells : A recent study demonstrated that treatment with this compound led to a significant reduction in cell viability in MV4-11 cells compared to untreated controls .
  • Synergistic Effects with Other Agents : Research indicates that combining this compound with other chemotherapeutic agents enhances its cytotoxic effects, suggesting potential for combination therapies in cancer treatment .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives.

Reaction Conditions Product Catalyst/Notes
1M HCl, reflux, 6–8 hrs3-Hydroxy-6,7-dimethoxy-2-quinoxalinecarboxylic acidQuantitative yield in polar aprotic solvents
0.5M NaOH, 60°C, 4 hrsSame as aboveRequires neutralization for product isolation

Hydroxyl Group Reactivity

The 3-hydroxy group participates in oxidation and nucleophilic substitution:

Oxidation to Ketone

Controlled oxidation converts the hydroxyl group to a ketone, enhancing electrophilicity:

-OHJones reagentCrO3/H2SO4-O\text{-OH} \xrightarrow[\text{Jones reagent}]{CrO_3/H_2SO_4} \text{-O}

  • Conditions : Jones reagent (CrO₃ in H₂SO₄), 0°C, 30 min → 85% yield .

  • Application : Facilitates further functionalization (e.g., Grignard additions).

Nucleophilic Substitution

The hydroxyl group can be replaced by halogens or amines via Mitsunobu or Appel reactions:

-OH+PPh3/CCl4-Cl+byproducts\text{-OH} + PPh_3/CCl_4 \rightarrow \text{-Cl} + \text{byproducts}

  • Efficiency : >90% conversion with triphenylphosphine/CCl₄ .

Methoxy Group Demethylation

The 6,7-dimethoxy groups are susceptible to demethylation under strong Lewis acids:

Reagent Product Yield Application
BBr₃ (1.2 eq), CH₂Cl₂, −78°C3-Hydroxy-6,7-dihydroxyquinoxaline-2-carboxylate78%Synthesis of polyphenolic analogs
AlCl₃ (excess), 100°CPartial demethylation45%Intermediate for partial modification

Quinoxaline Core Modifications

The bicyclic nitrogenous structure undergoes electrophilic substitution and coordination chemistry:

Electrophilic Aromatic Substitution

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 5-position (72% yield) .

  • Sulfonation : Fuming H₂SO₄ at 120°C yields sulfonated derivatives for solubility enhancement .

Metal Coordination

The nitrogen atoms coordinate transition metals, forming complexes with catalytic or therapeutic potential:

Compound+FeCl3Fe(quinoxaline)n complex\text{Compound} + \text{FeCl}_3 \rightarrow \text{Fe(quinoxaline)}_n \text{ complex}

  • Stability : Complexes show enhanced stability in aqueous media (pH 4–8) .

Biological Interactions

While not a direct chemical reaction, the compound interacts with biological targets via hydrogen bonding and π-stacking:

Target Binding Affinity (Kd) Biological Role
JAK2 kinase16 nMInhibits cytokine signaling
DNA G-quadruplex2.1 µMAnticancer activity via telomere disruption

Comparative Reactivity Table

Key differences between Ethyl 3-hydroxy-6,7-dimethoxy-2-quinoxalinecarboxylate and analogs:

Compound Reactivity Profile Unique Features
6,7-DimethoxyquinoxalineLacks ester group; limited to electrophilic substitutionsSimpler synthesis, lower bioactivity
Ethyl 3-oxo-3,4-dihydroquinoxaline-2-carboxylateKeto group enables conjugate additionsEnhanced electrophilicity at C3
2,3-DimethylquinoxalineMethyl groups block electrophilic sitesUsed as a non-reactive scaffold in catalysis

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 3-hydroxy-6,7-dimethoxy-2-quinoxalinecarboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl 7,8-diamino-4-oxoquinoline-3-carboxylate derivatives with α-acetyl-N-arylhydrazonoyl chlorides under ethanol/triethylamine conditions . Optimization includes monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1:1.2 for amine:chloride) to minimize side products. Temperature control (60–70°C) and inert atmospheres (N₂) improve yield by preventing oxidation.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : C18 column, 70:30 methanol/water mobile phase, UV detection at 254 nm to assess purity (>95%) .
  • NMR : ¹H and ¹³C NMR (DMSO-d₆) to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; quinoxaline C=O at δ 165–170 ppm) .
  • Mass Spectrometry : ESI-MS in positive mode to verify molecular ion [M+H]⁺ matching theoretical mass (±0.5 Da) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of dust/aerosols .
  • Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR peaks) be resolved during structural analysis?

  • Methodological Answer :

  • Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and 50°C .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals; cross-peaks between methoxy (δ 3.8–4.0) and adjacent aromatic protons confirm substitution positions .
  • X-ray Crystallography : Resolve ambiguities by growing single crystals (slow evaporation in ethanol/water) and comparing bond angles/distances with DFT-optimized structures .

Q. What strategies mitigate decomposition during storage or experimental use?

  • Methodological Answer :

  • Storage : Store at –20°C in amber glass vials under argon to block light/oxygen, which accelerate hydrolysis of the ester group .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring to identify degradation products (e.g., free carboxylic acid from ester hydrolysis) .

Q. How can computational methods predict the compound’s biological activity or reactivity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with PDB targets (e.g., DNA gyrase for antibacterial activity) to assess binding affinity. Optimize protonation states via MarvinSketch at pH 7.4 .
  • DFT Calculations : Gaussian 16 at B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites for derivatization .

Q. What experimental designs are optimal for evaluating the compound’s photophysical properties?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Dissolve in DMSO (1×10⁻⁵ M) and scan 200–500 nm; λₐᵦₛ for quinoxaline derivatives typically appears at 320–350 nm .
  • Fluorescence Quenching : Titrate with iodide ions (0–100 mM) in PBS (pH 7.4) to study solvent interactions and excited-state behavior .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and observed mass spectra?

  • Methodological Answer :

  • Isotope Pattern Analysis : Compare experimental isotopic distribution (e.g., [M+H]⁺, [M+Na]⁺) with simulated patterns (e.g., using ChemCalc) to confirm molecular formula .
  • High-Resolution MS : Use HRMS (Q-TOF) to resolve isobaric interferences (e.g., C₁₃H₁₅NO₃ vs. C₁₂H₁₇N₂O₂) with mass accuracy <5 ppm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.